![molecular formula C30H24N6O3S2 B2979576 (N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide) CAS No. 391228-59-4](/img/structure/B2979576.png)
(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)
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Overview
Description
“(N’E,N’‘‘E)-4,4’-oxybis(N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives includes phenyl and thiazole rings, as well as sulfur and nitrogen atoms . Further structural analysis can be performed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include alkylation on precursors using appropriately substituted 2-chloro-N-phenylacetamides and K2CO3 in anhydrous acetonitrile at reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can be analyzed based on their C, H, and N composition . Further analysis can be performed using IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antimicrobial Activity
Research demonstrates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a study on 1,4‐Benzothiazine compounds containing isatin hydrazone moiety revealed promising antifungal and antibacterial activity against various strains, highlighting the structure-activity relationship of these compounds (Sonawane et al., 2009).
Anticancer Activity
Compounds containing benzothiazole and benzohydrazide moieties have been identified as potential anticancer agents. A notable study discovered substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis in cancer cells, with certain derivatives showing potent activity in inhibiting tumor growth (Sirisoma et al., 2009).
Anti-inflammatory and Analgesic Properties
Research on thiazole and oxazole substituted benzothiazole derivatives has indicated their potential in treating inflammation and pain. One study synthesized compounds that were tested for their anti-inflammatory, analgesic, and free radical scavenging activities, with some derivatives showing promising results (Kumar & Singh, 2020).
Biological Evaluation for Other Activities
Other studies have focused on synthesizing and evaluating heterocyclic compounds from salicylic acid hydrazide for various biological activities, including antimicrobial effects. These studies demonstrate the diverse biological efficacy of benzohydrazide derivatives and their potential utility in drug discovery (Sarshira et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
Based on the activity of structurally similar compounds, it may act by inhibiting the cox enzymes . This inhibition could lead to a decrease in the production of inflammatory mediators like thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX enzymes . This would result in a decrease in the production of inflammatory mediators, thereby potentially reducing inflammation.
Result of Action
The potential inhibition of COX enzymes by this compound could lead to a decrease in the production of inflammatory mediators. This could result in a reduction of inflammation, given the role of these mediators in the inflammatory response .
Future Directions
Benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects , suggesting they could be further explored for therapeutic applications. Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting preclinical and clinical trials to assess their safety and efficacy.
properties
IUPAC Name |
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-[4-[[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O3S2/c1-35-23-7-3-5-9-25(23)40-29(35)33-31-27(37)19-11-15-21(16-12-19)39-22-17-13-20(14-18-22)28(38)32-34-30-36(2)24-8-4-6-10-26(24)41-30/h3-18H,1-2H3,(H,31,37)(H,32,38)/b33-29+,34-30+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFERIGRJPGFUEJ-BNRZXNFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NN=C5N(C6=CC=CC=C6S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=N\NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N/N=C\4/SC5=CC=CC=C5N4C)/SC6=CC=CC=C16 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide) |
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